(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate
CAS No.: 339278-55-6
Cat. No.: VC4255488
Molecular Formula: C17H15Cl2NO3
Molecular Weight: 352.21
* For research use only. Not for human or veterinary use.
![(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate - 339278-55-6](/images/structure/VC4255488.png)
Specification
CAS No. | 339278-55-6 |
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Molecular Formula | C17H15Cl2NO3 |
Molecular Weight | 352.21 |
IUPAC Name | (4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate |
Standard InChI | InChI=1S/C17H15Cl2NO3/c1-22-14-5-2-13(3-6-14)11-23-17(21)20-9-8-12-4-7-15(18)16(19)10-12/h2-10H,11H2,1H3,(H,20,21)/b9-8+ |
Standard InChI Key | ALGWAQNYXROCFB-CMDGGOBGSA-N |
SMILES | COC1=CC=C(C=C1)COC(=O)NC=CC2=CC(=C(C=C2)Cl)Cl |
Introduction
Synthesis
The synthesis of compounds like this typically involves:
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Formation of the carbamate group: This can be achieved by reacting an alcohol (e.g., 4-methoxybenzyl alcohol) with an isocyanate or carbamoyl chloride under controlled conditions.
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Coupling with the (E)-2-(3,4-dichlorophenyl)ethenyl group: This step often involves Heck coupling or similar reactions to introduce the vinyl linkage in the trans configuration.
Example Reaction Pathway:
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Starting materials: 4-methoxybenzyl alcohol, 3,4-dichlorostyrene, and phosgene derivatives.
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Catalysts: Palladium-based catalysts for coupling reactions.
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Solvent: Polar aprotic solvents like dimethylformamide (DMF).
Spectroscopic Data:
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NMR (Nuclear Magnetic Resonance):
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Signals for aromatic protons (~6.5–8 ppm).
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Methoxy group (~3.5 ppm).
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Vinyl protons (~5–6 ppm).
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IR (Infrared Spectroscopy):
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Carbamate C=O stretch (~1700 cm⁻¹).
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Aromatic C-H stretches (~3000 cm⁻¹).
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Mass Spectrometry:
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Molecular ion peak at m/z = 341.
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Applications and Potential Uses
This compound's structure suggests potential applications in:
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Pharmaceuticals:
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Carbamates are often used as prodrugs or active pharmaceutical ingredients due to their stability and ability to release active amines upon hydrolysis.
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The dichlorophenyl moiety may confer bioactivity against microbial or inflammatory targets.
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Agricultural Chemistry:
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Similar structures are found in pesticides and fungicides due to their ability to interact with biological systems selectively.
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Material Science:
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Aromatic carbamates can be used as intermediates in polymer synthesis or coatings.
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Research Context
While no direct studies on this specific compound were found, related carbamate derivatives have been widely studied for their biological activities and synthetic versatility. For example:
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Carbamates are known inhibitors of acetylcholinesterase, making them candidates for neurological drug development or pesticide design.
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Dichlorophenyl derivatives have been explored for their antimicrobial properties.
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